2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group linked to a thiazole ring substituted with a cyclohexyl moiety. This article compares the target compound with similar molecules, focusing on structural variations, physicochemical properties, and reported bioactivity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-14-6-8-15(9-7-14)23-11-17(22)20-10-18-21-16(12-24-18)13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONOLJVYMSJNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic aromatic substitution, where a suitable chlorophenol reacts with an appropriate leaving group.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a tool compound in biological assays to study enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can engage in hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues of Thiazole-Based Acetamides
Thiazole derivatives with acetamide linkages and chlorophenoxy substituents are common in medicinal chemistry. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw. †Estimated via analogy to .
Key Observations :
- The target compound’s cyclohexyl-thiazole group distinguishes it from analogues with benzyl (e.g., ) or oxolane () substituents. Cyclohexyl groups may enhance lipophilicity (higher logP vs. ) and influence membrane permeability.
- Chlorophenoxy acetamide is a conserved motif across analogues, suggesting its role in target binding or stability.
Antitumor Activity:
- Les-3166 (): A 4-thiazolidinone derivative with a benzothiazole-amino group and chlorophenoxy chain demonstrated significant anticancer activity, attributed to its hybrid structure combining pharmacophoric elements .
- Compound 3.1.3 (): A thiazole-acetamide with a benzothiazol-2-ylamino group exhibited the highest antitumor activity in its series, underscoring the importance of aromatic heterocycles .
Antibacterial and Enzyme Inhibition:
- Triazole derivatives (): Compounds like 6m and 7a (triazole cores) showed moderate antibacterial activity, while 2-[[5-[(4-chlorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide () may target bacterial enzymes due to its sulfanyl group .
Activity Trends :
- Thiazole and benzothiazole derivatives (e.g., Les-3166) generally show stronger anticancer activity than triazole analogues.
- The presence of electron-withdrawing groups (e.g., Cl, Br) correlates with enhanced bioactivity in multiple series .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
